REACTION_SMILES
|
[C:8]([c:9]1[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]1)(=[O:17])[Cl:18].[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[Cl:26][CH2:27][Cl:28].[NH2:1][c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1)[C:8]([c:9]1[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)Nc2ccncc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |